REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:10])[CH2:8]Cl)(=[O:3])[CH3:2].C1N2CN3CN(C2)CN1C3.S(=O)(=O)(O)[OH:22]>O>[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:10])[CH:8]=[O:22])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
194 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C(CCl)C
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
35 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 35° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated into aqueous and organic layers
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Type
|
ADDITION
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Details
|
1,2-Dichloroethane (1 liter) was added to the aqueous layer
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Type
|
CUSTOM
|
Details
|
the mixture was subjected to reaction at 72° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The 1,2-dichloroethane layer was separated
|
Type
|
ADDITION
|
Details
|
1,2-dichloroethane (1 liter) was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
4 h |
Name
|
4-acetoxy-2-methyl-2-buten-1-al
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=C(C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |